

An In-depth Technical Guide to the Formation of Adipamide

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Compound of Interest

Compound Name: Adipimide

Cat. No.: B184010

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An Important Note on Nomenclature: The term "**adipimide**" technically refers to a cyclic imide derived from adipic acid. However, in industrial and common chemical literature, the compound formed from the reaction of adipic acid or its esters with ammonia is adipamide, a diamide with the formula $(\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{NH}_2)_2$. This guide focuses on the formation of this latter, more common, and industrially significant compound.

This technical guide provides a comprehensive overview of the core mechanisms of adipamide formation, tailored for researchers, scientists, and drug development professionals. It includes detailed reaction pathways, quantitative data, experimental protocols, and a review of the compound's biological relevance.

Core Mechanisms of Adipamide Formation

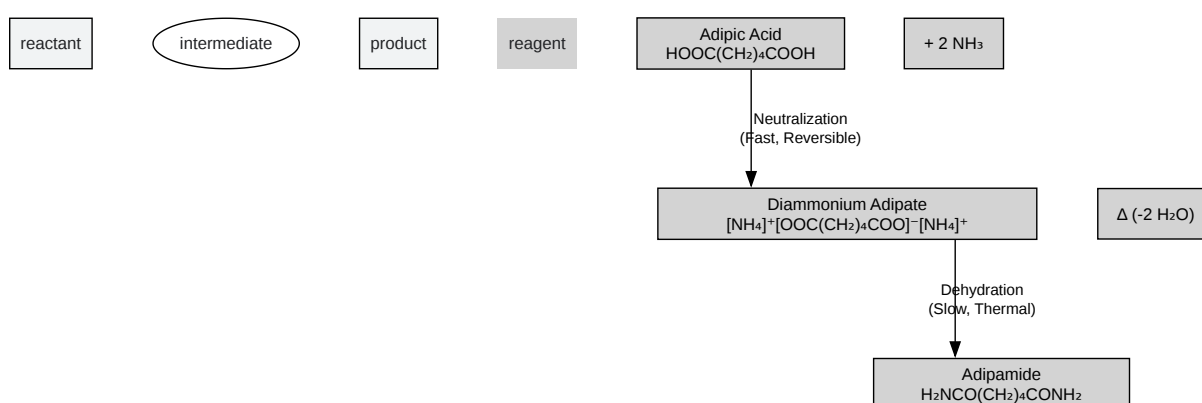
Adipamide is primarily synthesized via two principal pathways: the direct ammonolysis of adipic acid and the ammonolysis of adipic acid esters, such as dimethyl adipate.

Formation from Adipic Acid and Ammonia

This is a common industrial method that proceeds in two main stages. First, an acid-base reaction occurs where adipic acid reacts with two equivalents of ammonia to form the intermediate salt, diammonium adipate. This is a rapid, reversible neutralization reaction. In the second stage, the salt is heated, leading to thermal dehydration (calcination) that eliminates two molecules of water to form the stable diamide, adipamide.^[1]

The overall reaction is as follows: $\text{HOOC}(\text{CH}_2)_4\text{COOH} + 2 \text{NH}_3 \rightleftharpoons [\text{NH}_4]^+[\text{OOC}(\text{CH}_2)_4\text{COO}]^- [\text{NH}_4]^+ \rightarrow \text{H}_2\text{NCO}(\text{CH}_2)_4\text{CONH}_2 + 2 \text{H}_2\text{O}$

The dehydration of the ammonium salt to the amide is the rate-limiting step and requires elevated temperatures to drive the equilibrium toward the product by removing water.



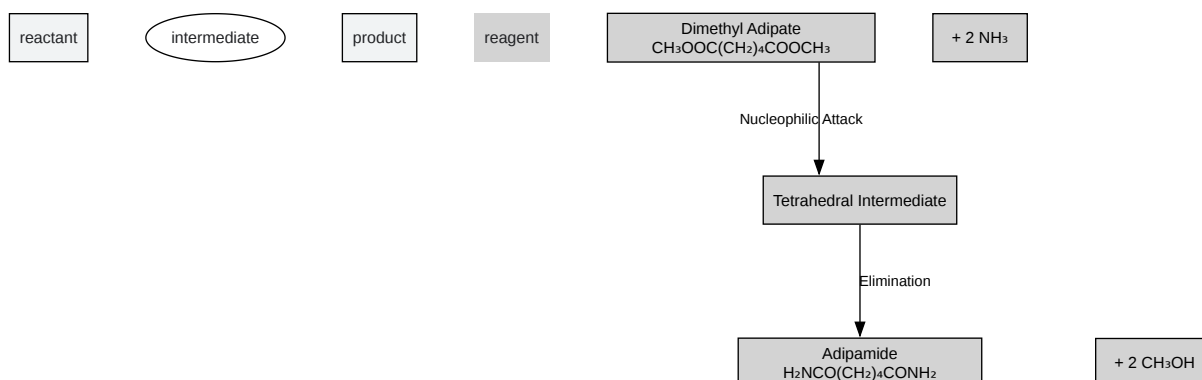
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Caption: Mechanism of Adipamide formation from Adipic Acid.

Formation from Dimethyl Adipate and Ammonia

Adipamide can also be efficiently prepared by treating an adipic acid ester, most commonly dimethyl adipate, with concentrated ammonia.^{[2][3]} This reaction is a nucleophilic acyl substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the amide. The reaction occurs at both ester groups to yield the final diamide.

This method is often preferred for laboratory-scale synthesis due to milder conditions and potentially higher purity of the initial product.



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Caption: Mechanism of Adipamide formation from Dimethyl Adipate.

Quantitative Data

Table 1: Physicochemical Properties of Adipamide

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	[3]
Molar Mass	144.17 g/mol	[3]
Appearance	White crystalline powder/chunks	[2][4]
Melting Point	226-229 °C	[2]
Water Solubility	4.4 g/L (at 12.2 °C)	[4]
Solubility	Soluble in formic acid (50 mg/mL)	[4]
Stability	Stable under recommended storage conditions. Combustible.	[2]

Table 2: Reaction Kinetics and Yields for Adipamide Synthesis

Parameter	Condition	Value	Reference(s)
Adipic Acid Ammoniation Kinetics			
Reaction Order (re: Adipic Acid)	[Adipic Acid] \geq 0.1 M (at 250°C)	First-order (Mass transfer controlled)	[5]
Activation Energy	Mass transfer controlled region	42.9 kJ·mol ⁻¹	[5]
Reaction Order (re: Adipic Acid)	[Adipic Acid] < 0.1 M (at 250°C)	Second-order (Reaction controlled)	[5]
Activation Energy	Reaction controlled region	52.7 kJ·mol ⁻¹	[5]
Reaction Order (re: Ammonia)	Intrinsic kinetics	First-order	[5]
Hydrolysis Kinetics (Reverse Reaction)			
Reaction Order (re: Adipamide)	High temperature water	First-order	[6]
Synthesis Yields			
Yield from Dimethyl Adipate	Lab scale, various conditions	89-93%	[7]

Experimental Protocols

Protocol 1: Synthesis of Adipamide from Dimethyl Adipate

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis. [7]

Materials:

- Dimethyl adipate (4 mol)
- p-Toluidine solution (5-6 mol, used in the patent as a catalyst/additive, but aqueous ammonia is the primary reagent)
- Aqueous ammonia (concentrated, ~28%)
- Potassium bromide solution (15% w/v)
- Acetonitrile solution (75% v/v)
- Cyclohexane solution (85% v/v)
- Anhydrous sodium sulfate
- Reaction vessel with stirring and temperature control
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Charge the reaction vessel with 4 mol of dimethyl adipate and 6 mol of concentrated aqueous ammonia.
- Raise the temperature of the solution to 40-45°C.
- Stir the mixture at a controlled speed (e.g., 110-130 rpm) for 50-70 minutes.
- Stop stirring and allow the mixture to stand for 90-120 minutes.
- Cool the solution to 10-15°C to precipitate the adipamide crystals.
- Isolate the crude product by vacuum filtration.
- Wash the filter cake sequentially with the 15% potassium bromide solution, 75% acetonitrile solution, and 85% cyclohexane solution to remove unreacted starting materials and byproducts.

- Dry the purified product using a dehydrating agent like anhydrous sodium sulfate or by vacuum drying.
- The final product should be a white crystalline solid. An expected yield is in the range of 89-93%.

Protocol 2: General Synthesis of an Amide from a Carboxylic Acid

This is a general procedure that illustrates the principles of forming an amide from a carboxylic acid, which can be adapted for adipamide synthesis, typically requiring higher temperatures for the dehydration step.^{[8][9]}

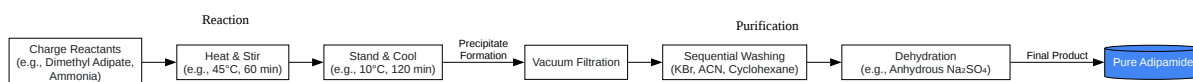
Materials:

- Adipic acid
- Ammonium hydroxide (concentrated)
- Heating apparatus (e.g., heating mantle, oil bath)
- Apparatus for distillation/water removal (e.g., Dean-Stark trap)
- Reaction flask with condenser and thermometer

Procedure:

- In a round-bottom flask, dissolve adipic acid in a minimal amount of water or suitable solvent.
- Add a stoichiometric excess (at least 2 equivalents) of concentrated ammonium hydroxide to the flask. Stir the mixture at room temperature to form the diammonium adipate salt.
- Set up the apparatus for heating and removal of water.
- Heat the mixture to a high temperature (typically >150-200°C) to initiate dehydration. Water will begin to distill off.

- Continue heating until water evolution ceases, indicating the reaction is complete. The product may solidify in the flask upon cooling.
- Allow the reaction mixture to cool to room temperature.
- Recrystallize the crude solid product from a suitable solvent (e.g., water or ethanol) to obtain pure adipamide.
- Isolate the purified crystals by vacuum filtration and dry thoroughly.



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Caption: Generalized workflow for laboratory synthesis of Adipamide.

Biological Relevance and Toxicology

For professionals in drug development, understanding the biological impact of a chemical is crucial. While adipamide is not a signaling molecule or a therapeutic agent itself, its toxicological profile and its role as a monomer for biocompatible polymers are of significant interest.

Toxicology:

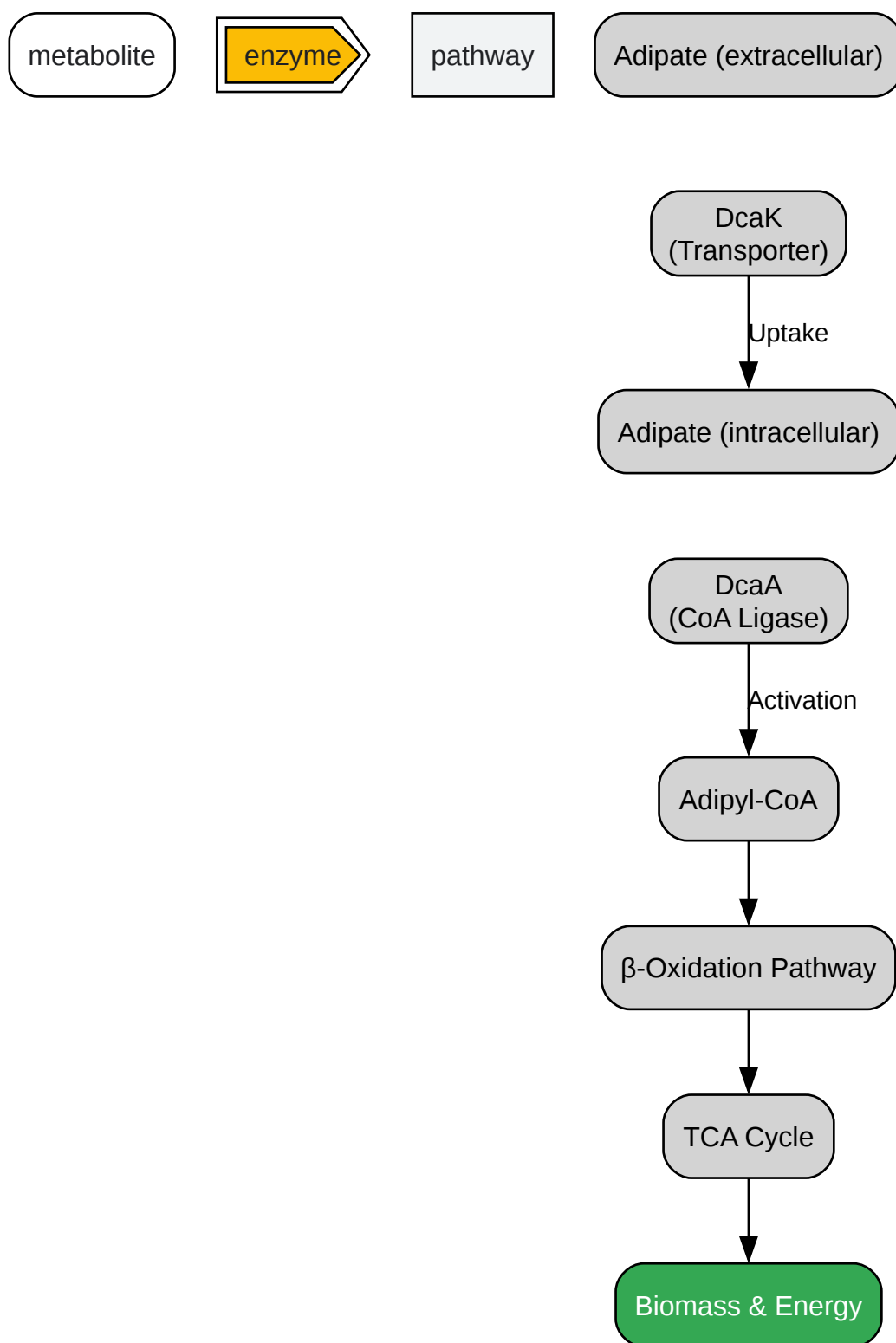
- **Acute Toxicity:** Adipamide is considered moderately toxic by ingestion, with a reported oral LD50 in mice of 6,000 mg/kg.^[10]
- **Irritation:** Direct exposure can cause irritation to the eyes, skin, mucous membranes, and respiratory tract.^{[2][4]}
- **Carcinogenicity:** In a comprehensive bioassay conducted by the National Cancer Institute, adipamide was fed to mice and rats for 12 months. The study concluded that under the

conditions tested, adipamide was non-carcinogenic.[11]

- Mutagenicity: In Salmonella mutagenicity tests (Ames test), adipamide was found to be non-mutagenic.[12]

Biocompatibility and Biological Pathways: Adipamide is a key precursor to polyamides like Nylon 6,6. Polyamides are increasingly explored for biomedical applications due to their excellent mechanical properties, resistance, and general biocompatibility.[13] They have been investigated for use in medical devices, implants, and wound treatment applications.[13]

Furthermore, the precursor to adipamide, adipic acid, is a molecule of interest in metabolic engineering. Researchers have successfully engineered microorganisms like *Pseudomonas putida* to utilize adipic acid as a sole carbon source.[14][15][16] This involves introducing genes for the uptake and activation of dicarboxylates and leveraging native metabolic pathways, such as those related to β -oxidation. This demonstrates a clear interface between this industrial chemical family and biological systems, opening avenues for bio-upcycling of plastic waste and bio-based production of nylon precursors.[14][17]



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Caption: Engineered metabolic pathway for Adipic Acid catabolism.

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